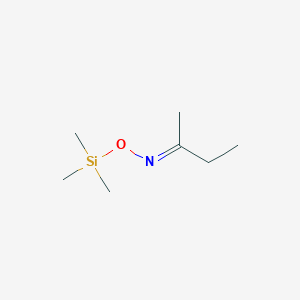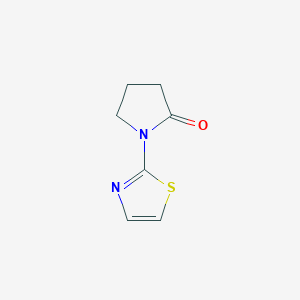
1-(Thiazol-2-yl)pyrrolidin-2-one
Vue d'ensemble
Description
“1-(Thiazol-2-yl)pyrrolidin-2-one” is a compound that contains a five-membered pyrrolidine ring and a thiazole ring . The thiazole ring is a heterocyclic compound that contains sulfur and nitrogen . This compound is part of a larger family of thiazole-based pyrrolidinones .
Synthesis Analysis
A series of this compound derivatives were synthesized and evaluated for anticonvulsant activity . The synthesis involved the use of different cyclic or acyclic precursors, and the reaction conditions were carefully controlled . The structural assignments of the newly synthesized compounds were elucidated on the basis of spectroscopic data and single-crystal X-ray crystallography .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring and a thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving “this compound” were studied in the context of its anticonvulsant activity . The compound was tested in three seizure models: PTZ, picrotoxin, and MES .Applications De Recherche Scientifique
Anticonvulsant Applications
1-(Thiazol-2-yl)pyrrolidin-2-one derivatives have been explored for their potential anticonvulsant properties. Studies have synthesized and evaluated a series of these compounds for anticonvulsant activity, using seizure models like PTZ, picrotoxin, and MES. One compound, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, showed significant effectiveness in mice, suggesting a possible role for these compounds in treating convulsions or seizures (Ghabbour et al., 2015).
Antibacterial and Antimycobacterial Activity
Another significant application of this compound derivatives lies in their antibacterial and antimycobacterial activities. Research has demonstrated that certain derivatives exhibit promising activity against various bacterial strains, including M. tuberculosis, and offer a potential for developing new antimicrobial agents (Nural et al., 2018).
Antitumor Activity
These compounds have also been studied for their antitumor activities. For example, certain 1H-pyrrolo[2,3-b]pyridine derivatives, structurally related to this compound, showed promising results in experimental models of diffuse malignant peritoneal mesothelioma, a rare and aggressive cancer. These compounds acted as cyclin-dependent kinase 1 inhibitors and showed the potential for tumor volume inhibition (Carbone et al., 2013).
Mécanisme D'action
Target of Action
1-(Thiazol-2-yl)pyrrolidin-2-one, also known as 1-(1,3-thiazol-2-yl)pyrrolidin-2-one, has been evaluated for its anticonvulsant activity It’s worth noting that many anticonvulsant drugs work by enhancing the actions of gamma-aminobutyric acid (gaba), an inhibitory neurotransmitter, or reducing the actions of excitatory neurotransmitters such as glutamate .
Mode of Action
The compound’s anticonvulsant activity was established in three seizure models: ptz, picrotoxin, and mes . This suggests that the compound may interact with its targets to modulate neural discharges, thereby controlling seizures.
Biochemical Pathways
Given its anticonvulsant activity, it can be inferred that the compound likely influences the pathways involving gaba and glutamate, two key neurotransmitters involved in seizure activity .
Pharmacokinetics
A computational study was carried out, including the prediction of pharmacokinetic properties . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been considered in its evaluation as an anticonvulsant.
Result of Action
The most active compound of the series was 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, showing a PTZ effect dose (ED 50) value of 18.4 mg/kg in mice . This indicates that the compound has a significant anticonvulsant effect.
Analyse Biochimique
Biochemical Properties
1-(Thiazol-2-yl)pyrrolidin-2-one may interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and can vary depending on the context . This compound has been shown to have anticonvulsant activity, suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . The most active compound of the series was 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, showing a PTZ effect dose (ED 50) value of 18.4 mg/kg in mice .
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
1-(1,3-thiazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c10-6-2-1-4-9(6)7-8-3-5-11-7/h3,5H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPIBVRMSCXUFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B3132737.png)
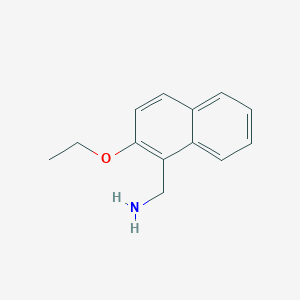


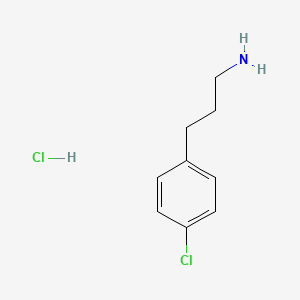



![N'-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B3132824.png)
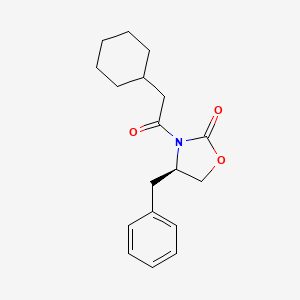

![3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B3132844.png)
